3-(1h-Pyrazol-5-yl)propanoic acid hydrochloride
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Overview
Description
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions . The resulting pyrazole intermediate is then reacted with a suitable propanoic acid derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and reagents are carefully selected to ensure cost-effectiveness and environmental sustainability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the pyrazole ring or the propanoic acid moiety.
Substitution: Substitution reactions can introduce different substituents on the pyrazole ring or the propanoic acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Scientific Research Applications
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propanoic acid hydrochloride
- 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride
- 3-(4,5-Diphenyl-1H-imidazol-1-yl)propanoic acid hydrochloride
Uniqueness
3-(1H-Pyrazol-5-yl)propanoic acid hydrochloride is unique due to its specific structure, which allows for diverse chemical modifications and applications. Its pyrazole ring provides stability and reactivity, making it a versatile compound in various fields .
Properties
Molecular Formula |
C6H9ClN2O2 |
---|---|
Molecular Weight |
176.60 g/mol |
IUPAC Name |
3-(1H-pyrazol-5-yl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C6H8N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h3-4H,1-2H2,(H,7,8)(H,9,10);1H |
InChI Key |
CXQHVCSJZHJZPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1)CCC(=O)O.Cl |
Origin of Product |
United States |
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